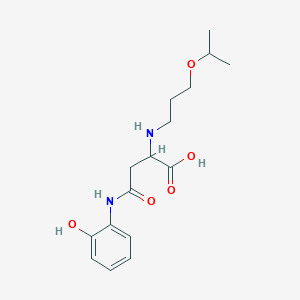

4-((2-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, commonly known as HIPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HIPP is a synthetic compound that was first synthesized in the early 2000s and has been extensively studied since then.

Scientific Research Applications

Chemical Synthesis and Reactivity

4-oxobutanoic acids and their derivatives, such as 4-((2-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, are involved in various chemical reactions due to their reactivity. For instance, reactions of 4-oxobutanoic acids with 1,3-binucleophilic agents like (2-aminophenyl)methanol can lead to the formation of complex compounds like benzopyrroloxazines. Such reactions are driven by the nucleophilic attack of the amino group on the electrophilic centers of the substrates, with quantum-chemical calculations providing insights into the reaction mechanisms based on Fukui reactivity indices and local hardness (Amalʼchieva et al., 2022).

Spectroscopic and Structural Analysis

Derivatives of 4-oxobutanoic acid are also studied for their structural characteristics using various analytical techniques. For example, vibrational spectroscopy, supported by DFT calculations, has been applied to analyze the crystal structure of chloramphenicol derivatives, revealing significant homomeric synthons and the role of non-conventional hydrogen bonds in their structures (Fernandes et al., 2017). Similarly, FT-IR, molecular structure analysis, and NBO analysis have been employed to study the structure and electronic properties of related compounds, providing insights into their stability and reactivity (Raju et al., 2015).

Biotechnological Synthesis

In addition to chemical synthesis, biotechnological methods are being explored for the production of oxo- and hydroxy-carboxylic acids, which include compounds structurally related to 4-oxobutanoic acid derivatives. Microbial production of such acids offers a "green" alternative to traditional chemical synthesis, utilizing renewable raw materials and environmentally friendly processes. This approach not only provides a sustainable route for producing these compounds but also opens up new avenues for their application in organic synthesis and the development of pharmaceutical intermediates (Aurich et al., 2012).

properties

IUPAC Name |

4-(2-hydroxyanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-11(2)23-9-5-8-17-13(16(21)22)10-15(20)18-12-6-3-4-7-14(12)19/h3-4,6-7,11,13,17,19H,5,8-10H2,1-2H3,(H,18,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUHHTBBBUBIAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(CC(=O)NC1=CC=CC=C1O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride](/img/no-structure.png)

![1-((1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2822553.png)

![1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2822556.png)